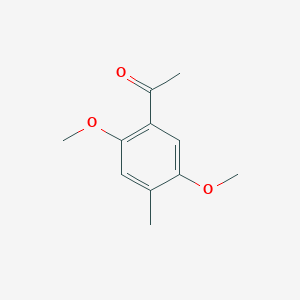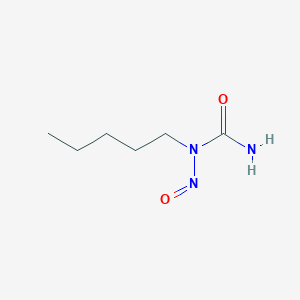
1-Amyl-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amyl-1-nitrosourea (ANU) is a chemical compound that belongs to the family of nitrosoureas. It is a potent mutagen and carcinogen that is widely used in scientific research for its ability to induce DNA damage and mutations in cells. ANU has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in cancer research.
Mecanismo De Acción
1-Amyl-1-nitrosourea is a potent alkylating agent that reacts with DNA to form covalent bonds. The reaction between 1-Amyl-1-nitrosourea and DNA results in the formation of DNA adducts, which can cause DNA damage and mutations. 1-Amyl-1-nitrosourea can also induce cell death by triggering apoptosis, a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
1-Amyl-1-nitrosourea has been shown to induce a wide range of biochemical and physiological effects in cells. It can cause DNA damage, mutations, and chromosomal aberrations. 1-Amyl-1-nitrosourea can also induce oxidative stress, inflammation, and alterations in cellular signaling pathways. 1-Amyl-1-nitrosourea has been linked to the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Amyl-1-nitrosourea is a potent mutagen and carcinogen that is widely used in scientific research. Its ability to induce DNA damage and mutations in cells makes it a valuable tool for studying the mechanisms of cancer development and progression. However, 1-Amyl-1-nitrosourea has several limitations for lab experiments. It is highly reactive and unstable, which makes it difficult to handle and store. 1-Amyl-1-nitrosourea is also toxic and can pose a risk to researchers who handle it.
Direcciones Futuras
1-Amyl-1-nitrosourea has potential applications in cancer research and therapy. Future studies could focus on the development of new 1-Amyl-1-nitrosourea derivatives that are less toxic and more stable. 1-Amyl-1-nitrosourea could also be used in combination with other cancer treatments to enhance their efficacy. Additionally, 1-Amyl-1-nitrosourea could be used to create animal models of other diseases for the development of new therapies and treatments.
Métodos De Síntesis
1-Amyl-1-nitrosourea can be synthesized by the reaction of nitrous acid with amyl alcohol. The reaction yields a yellowish liquid that is highly reactive and unstable. 1-Amyl-1-nitrosourea is usually stored in a dark and cool place to prevent decomposition and degradation.
Aplicaciones Científicas De Investigación
1-Amyl-1-nitrosourea is commonly used in scientific research to induce DNA damage and mutations in cells. It is often used to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. 1-Amyl-1-nitrosourea is also used to create animal models of cancer for the development of new cancer therapies and treatments.
Propiedades
Número CAS |
10589-74-9 |
|---|---|
Nombre del producto |
1-Amyl-1-nitrosourea |
Fórmula molecular |
C6H13N3O2 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
1-nitroso-1-pentylurea |
InChI |
InChI=1S/C6H13N3O2/c1-2-3-4-5-9(8-11)6(7)10/h2-5H2,1H3,(H2,7,10) |
Clave InChI |
YYTNAQDGJQPZFU-UHFFFAOYSA-N |
SMILES |
CCCCCN(C(=O)N)N=O |
SMILES canónico |
CCCCCN(C(=O)N)N=O |
Otros números CAS |
10589-74-9 |
Sinónimos |
1-amyl-1-nitrosourea N-pentyl-N-nitrosourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



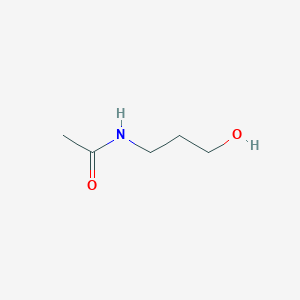
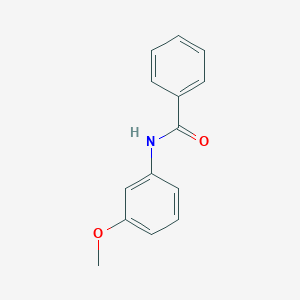
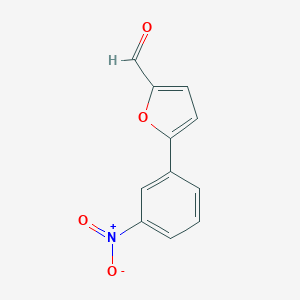
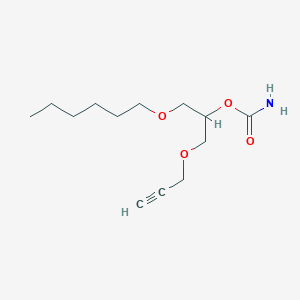
![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)
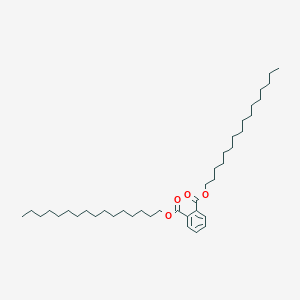

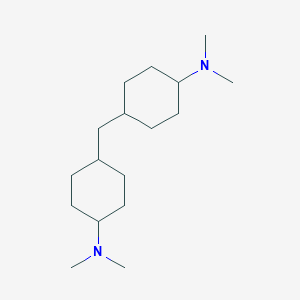
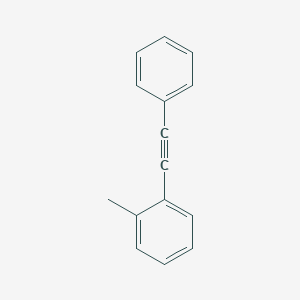
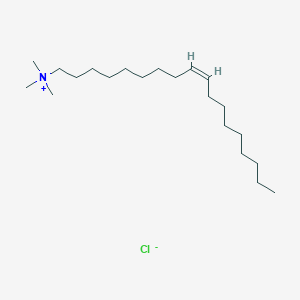
![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)
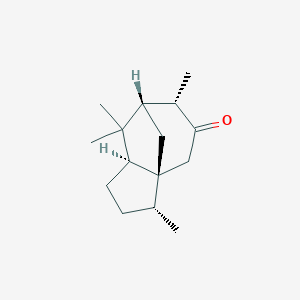
![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)
